molecular formula C15H9Cl2FN2O2S B11060186 N-(2,3-dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-(2,3-dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11060186
M. Wt: 371.2 g/mol
InChI Key: XSSDIROEKWRCQE-UHFFFAOYSA-N
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Description

N~1~-(2,3-DICHLOROPHENYL)-2-[6-FLUORO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzisothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-DICHLOROPHENYL)-2-[6-FLUORO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

    Formation of the Benzisothiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoro Group: Fluorination reactions using reagents like Selectfluor or DAST (Diethylaminosulfur trifluoride) can be employed.

    Attachment of the Dichlorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Final Acylation: The final step could involve the acylation of the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,3-DICHLOROPHENYL)-2-[6-FLUORO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2,3-DICHLOROPHENYL)-2-[6-FLUORO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL]ACETAMIDE would depend on its specific biological target. Generally, benzisothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,3-Dichlorophenyl)-2-[3-oxo-1,2-benzisothiazol-2(3H)-yl]acetamide
  • N~1~-(2,3-Dichlorophenyl)-2-[6-fluoro-1,2-benzisothiazol-3(2H)-yl]acetamide

Uniqueness

N~1~-(2,3-DICHLOROPHENYL)-2-[6-FLUORO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL]ACETAMIDE is unique due to the presence of both dichlorophenyl and fluoro groups, which can significantly influence its chemical and biological properties. These structural features might confer enhanced stability, reactivity, or biological activity compared to similar compounds.

Properties

Molecular Formula

C15H9Cl2FN2O2S

Molecular Weight

371.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(6-fluoro-3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C15H9Cl2FN2O2S/c16-10-2-1-3-11(14(10)17)19-13(21)7-20-15(22)9-5-4-8(18)6-12(9)23-20/h1-6H,7H2,(H,19,21)

InChI Key

XSSDIROEKWRCQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CN2C(=O)C3=C(S2)C=C(C=C3)F

Origin of Product

United States

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